molecular formula C13H22N2O2 B1479171 Azetidin-3-yl(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)methanone CAS No. 2098039-77-9

Azetidin-3-yl(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)methanone

Cat. No.: B1479171
CAS No.: 2098039-77-9
M. Wt: 238.33 g/mol
InChI Key: QZTYOYSINRSSQJ-UHFFFAOYSA-N
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Description

Azetidin-3-yl(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C13H22N2O2 and its molecular weight is 238.33 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalytic Asymmetric Addition

  • Enantioselective Synthesis : A study detailed the synthesis of enantiopure azetidinone derivatives, highlighting their application in catalytic asymmetric addition to aldehydes, achieving high enantioselectivity. This demonstrates the potential of azetidinone-based compounds as chiral catalysts in organic synthesis (Wang et al., 2008).

Antimicrobial and Anticonvulsant Activities

  • Biological Activities : Novel azetidinone derivatives have been synthesized and evaluated for their antimicrobial and anticonvulsant activities. These compounds have shown promise in both arenas, indicating their potential for further development into therapeutic agents (Rajasekaran & Murugesan, 2006).

Antitumor Agents

  • Bioreductively Activated Antitumor Agents : Research into 2-cyclopropylindoloquinones and analogues, incorporating azetidinone structures, has demonstrated significant cytotoxicity against hypoxic cells in vitro and efficacy in vivo, positioning these compounds as promising antitumor agents (Naylor et al., 1997).

Enzyme Inhibition for Drug Development

  • Inhibition of Cholesterol 24-Hydroxylase (CH24H) : A study on the design and synthesis of potent and selective inhibitors for CH24H, an enzyme involved in brain cholesterol homeostasis, has led to the discovery of compounds with significant brain penetration and activity. These findings are crucial for developing treatments for neurological conditions (Koike et al., 2021).

Antileishmanial Agents

  • Potential Antileishmanial Activity : The synthesis and evaluation of azetidinone derivatives for antileishmanial activity have highlighted certain compounds' effectiveness against Leishmania major, suggesting their potential as antileishmanial agents (Singh et al., 2012).

Properties

IUPAC Name

azetidin-3-yl-[3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c16-12-3-4-15(13(17)11-6-14-7-11)8-10(12)5-9-1-2-9/h9-12,14,16H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZTYOYSINRSSQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2CN(CCC2O)C(=O)C3CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azetidin-3-yl(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)methanone
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Azetidin-3-yl(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)methanone
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Azetidin-3-yl(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)methanone
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Azetidin-3-yl(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)methanone
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Azetidin-3-yl(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)methanone
Reactant of Route 6
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Azetidin-3-yl(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

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